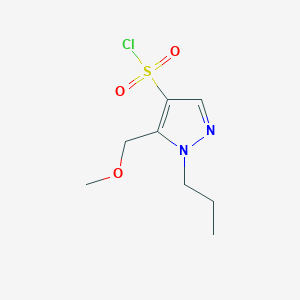

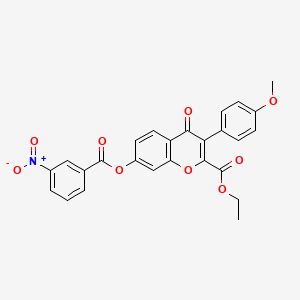

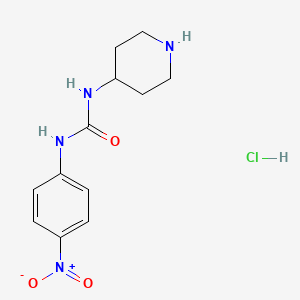

![molecular formula C16H17FN6O2 B2716141 2-[7-(4-氟苯胺基)-3-酮[1,2,4]噻唑并[4,3-a]嘧啶-2(3H)-基]-N~1~-异丙基乙酰胺 CAS No. 1251609-26-3](/img/structure/B2716141.png)

2-[7-(4-氟苯胺基)-3-酮[1,2,4]噻唑并[4,3-a]嘧啶-2(3H)-基]-N~1~-异丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrimidines . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is facilitated by the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidines is confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses . The angular structure of norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones was confirmed by single-crystal X-ray crystallography .

Chemical Reactions Analysis

Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Yellow solid; (80 % yield), mp 328–330 °C; IR (KBr): 3,375, 3,100 (2NH), 1,701 (C=O); 1H NMR (DMSO-d6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable); 13C NMR (DMSO-d6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

科学研究应用

抗哮喘剂

与上述类似的具有三唑并嘧啶骨架的化合物已被研究其作为抗哮喘剂的潜力。例如,发现 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶可抑制介质释放,这是哮喘发病机制中的一个关键因素,表明它们在开发抗哮喘药物中的潜在用途 (Medwid 等,1990)。

抗分枝杆菌剂

已合成和测试了氟化的三唑并嘧啶衍生物的抗分枝杆菌活性,其中一些对结核分枝杆菌表现出有效的抑制作用,表明它们在治疗结核病中的潜在应用 (Abdel-Rahman 等,2009)。

抗癌剂

已详细描述了三唑并嘧啶的合成和构效关系 (SAR),突出了它们抑制微管蛋白的机制和作为抗癌剂的潜力。这种独特的作用方式使它们区别于其他靶向微管蛋白的药物,并强调了它们在癌症治疗研究中的重要性 (张等,2007)。

PET 成像放射性配体

某些三唑并嘧啶乙酰胺已被开发为转运蛋白 (18 kDa) 的选择性配体,DPA-714 等衍生物专为用氟-18 标记而设计。这促进了使用正电子发射断层扫描 (PET) 进行体内成像,说明了该化合物在神经影像学和脑部疾病研究中的应用 (Dollé 等,2008)。

抗菌和抗肿瘤活性

已合成并评估了三唑并嘧啶衍生物的抗菌和抗肿瘤活性,提供了对它们潜在治疗应用的见解。该领域的研究证明了这些化合物在应对各种健康挑战方面的多功能性 (Abu-Melha,2013)。

作用机制

Target of Action

Triazole compounds, which include the “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The mode of action of triazole compounds is typically through their interaction with these targets, leading to changes in the biological system . The specific interactions and changes would depend on the exact structure of the compound and the target it interacts with.

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected by “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide” would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely depending on their specific structures . These properties would influence the bioavailability of “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”.

Result of Action

The molecular and cellular effects of “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide” would be a result of its interaction with its targets and the changes in the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of triazole compounds . These factors could include pH, temperature, presence of other molecules, and more.

未来方向

属性

IUPAC Name |

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O2/c1-10(2)18-14(24)9-23-16(25)22-8-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,18,24)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZQXMLIRJBDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

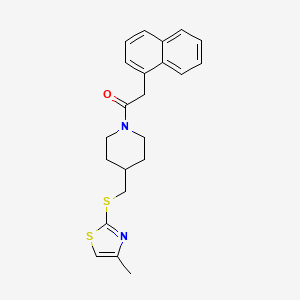

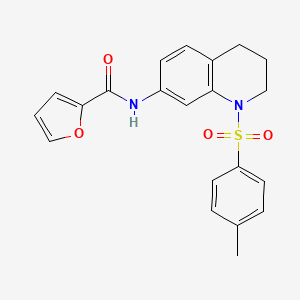

![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)

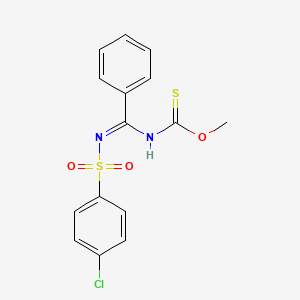

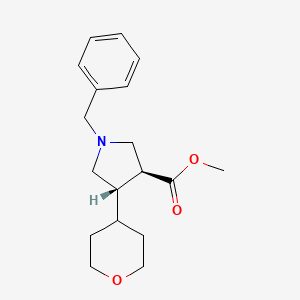

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)

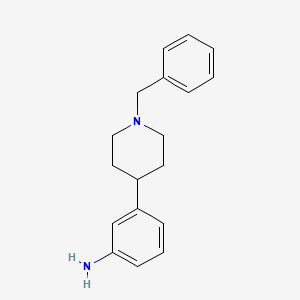

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

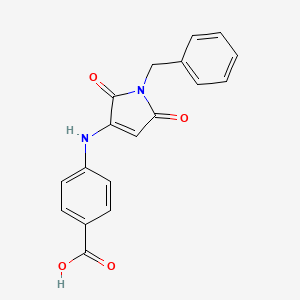

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)